N,N-Dimethyl-2-[methyl(phenyl)phosphorothioyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-[methyl(phenyl)phosphorothioyl]aniline is an organic compound that belongs to the class of phosphorothioates This compound is characterized by the presence of a phosphorothioyl group attached to an aniline ring, which is further substituted with dimethyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-[methyl(phenyl)phosphorothioyl]aniline typically involves the reaction of aniline derivatives with phosphorothioyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at low temperatures to prevent decomposition of the reactants . The general reaction scheme can be represented as follows:
Aniline derivative+Phosphorothioyl chloride→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-[methyl(phenyl)phosphorothioyl]aniline undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, lithium aluminum hydride, and various nucleophiles. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, phosphines, and substituted aniline derivatives .
Scientific Research Applications
N,N-Dimethyl-2-[methyl(phenyl)phosphorothioyl]aniline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-[methyl(phenyl)phosphorothioyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The phosphorothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The compound may also interfere with cellular signaling pathways, affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: A simpler analogue with similar structural features but lacking the phosphorothioyl group.
N,N-Dimethyl-p-phenylenediamine: Another related compound with a different substitution pattern on the aniline ring.
N,N-Dimethyl-1,2-phenylenediamine: A compound with similar dimethyl substitution but different positional isomerism.
Uniqueness
N,N-Dimethyl-2-[methyl(phenyl)phosphorothioyl]aniline is unique due to the presence of the phosphorothioyl group, which imparts distinct chemical reactivity and potential biological activities compared to its analogues .
Properties
CAS No. |
143681-80-5 |
---|---|
Molecular Formula |
C15H18NPS |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-[methyl(phenyl)phosphinothioyl]aniline |
InChI |
InChI=1S/C15H18NPS/c1-16(2)14-11-7-8-12-15(14)17(3,18)13-9-5-4-6-10-13/h4-12H,1-3H3 |
InChI Key |
RRCJKCLJCFNKIL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=C1P(=S)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.